molecular formula C14H15N3O6S3 B4741937 1-[(4-nitrophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

1-[(4-nitrophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

Cat. No.: B4741937
M. Wt: 417.5 g/mol
InChI Key: GTUIOJXVITVVDA-UHFFFAOYSA-N
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Description

1-[(4-nitrophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is an organic compound with the molecular formula C14H15N3O6S3 It is characterized by the presence of both nitrophenyl and thienylsulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-nitrophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves the reaction of 1-(4-nitrophenylsulfonyl)piperazine with 2-thienylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-nitrophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-nitrophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the hedgehog signaling pathway, which plays a crucial role in the regulation of neural stem cells and progenitor cells . This activation can lead to increased cell proliferation and differentiation, which is beneficial in mitigating radiation-induced cognitive decline.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-nitrophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is unique due to the presence of both nitrophenyl and thienylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S3/c18-17(19)12-3-5-13(6-4-12)25(20,21)15-7-9-16(10-8-15)26(22,23)14-2-1-11-24-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIOJXVITVVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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